1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate
Description
Historical Context and Discovery Timeline
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate (CAS 55899-13-3) emerged as a compound of interest in the early 21st century, with synthetic methodologies documented in patents and research articles from the 2010s. While its exact discovery date remains unclear, its synthesis is closely tied to advancements in pyridinium salt chemistry. For instance, the preparation of 2-amino-3-bromopyridine—a key precursor—was optimized through bromination reactions using acetic acid and sodium hydroxide, as detailed in a 2013 patent (CN103664765A). By 2022, the compound gained prominence in regioselective synthesis protocols, particularly in the formation of pyrazolo[1,5-a]pyridine derivatives, where it served as a stable intermediate.
Significance in Heterocyclic and Organosulfur Chemistry
This compound occupies a unique niche due to its dual functionality:
- Heterocyclic Component : The pyridinium core enables participation in electrophilic substitution and cross-coupling reactions. The bromine atom at the 3-position enhances reactivity in palladium-catalyzed transformations, as demonstrated in Sonogashira couplings to yield 2-amino-3-alkynylpyridines.
- Organosulfur Component : The 2,4,6-trimethylbenzenesulfonate (mesitylenesulfonate) counterion improves solubility in polar solvents and stabilizes the cationic pyridinium species through charge delocalization. This sulfonate group also facilitates crystal engineering due to its bulky, symmetric structure.
| Key Structural Features | Role in Reactivity |
|---|---|
| Pyridinium ring with −NH₂ and −Br substituents | Directs electrophilic attacks to specific positions |
| Mesitylenesulfonate counterion | Enhances thermal stability and solubility |
Position Within Pyridinium Sulfonate Chemical Family
1-Amino-3-bromopyridin-1-ium mesitylenesulfonate belongs to a subclass of pyridinium salts characterized by aryl sulfonate counterions. Compared to simpler analogs like pyridinium p-toluenesulfonate (CAS 24057-28-1), its mesitylene-derived sulfonate offers superior steric bulk, reducing ion-pairing effects in solution. This property is critical in catalysis, where the counterion’s low nucleophilicity prevents unwanted side reactions. Additionally, the amino and bromine substituents distinguish it from non-functionalized pyridinium sulfonates, enabling tailored applications in medicinal chemistry and materials science.
Comparative Analysis of Pyridinium Sulfonates
Properties
IUPAC Name |
3-bromopyridin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C5H6BrN2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-5-2-1-3-8(7)4-5/h4-5H,1-3H3,(H,10,11,12);1-4H,7H2/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDGFAPRZQBXJY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC(=C[N+](=C1)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55899-13-3 | |
| Record name | 1-amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the bromination of 3-aminopyridine to form 1-amino-3-bromopyridine. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonic acid under suitable conditions to yield the final product . The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinium ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound can exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The antimicrobial evaluation typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to assess efficacy .
Case Study: Antimicrobial Evaluation
- Objective : To evaluate the antimicrobial properties of synthesized bromopyrimidine derivatives.
- Methodology : Compounds were tested against standard bacterial strains using broth dilution methods.
- Findings : Certain derivatives demonstrated promising antibacterial activity, suggesting potential for further development as therapeutic agents against resistant infections .
Anticancer Research
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research indicates that compounds related to this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
- Objective : To synthesize and evaluate the anticancer activity of novel bromopyrimidine analogs.
- Methodology : The synthesized compounds were tested against several cancer cell lines using standard cytotoxicity assays.
- Findings : Some compounds exhibited significant cytotoxic effects, indicating their potential as leads for new anticancer drugs .
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating other complex molecules. Researchers have utilized this compound in the synthesis of sulfonamide derivatives and other biologically active compounds.
Synthesis Example
| Reaction Type | Reactants | Products | Yield |
|---|---|---|---|
| Amide Formation | Bromopyrimidine + Sulfonyl Chloride | Sulfonamide Derivatives | 50%-70% |
Mechanism of Action
The mechanism by which 1-amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate exerts its effects is primarily through its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The sulfonate group enhances the compound’s solubility and stability, making it more effective in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate and analogous bromopyridine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Substituents |
|---|---|---|---|---|---|
| 1-Amino-3-bromopyridin-1-ium 2,4,6-TMB-sulfonate | C₁₄H₁₇BrN₂O₃S | 373.27 | 55899-13-3 | 97% | 1-NH₂, 3-Br, mesitylenesulfonate anion |
| 6-Amino-5-bromopyridine-3-sulfonic acid | C₅H₅BrN₂O₃S | 253.08 | 247582-62-3 | 97% | 6-NH₂, 5-Br, 3-SO₃H |
| 2-Amino-5-bromopyridin-3-ol | C₅H₅BrN₂O | 189.01 | 39903-01-0 | 98% | 2-NH₂, 5-Br, 3-OH |
| 2-Amino-6-bromopyridin-3-ol | C₅H₅BrN₂O | 189.01 | 934758-27-7 | 97% | 2-NH₂, 6-Br, 3-OH |
| 3-Amino-5-bromopyridin-4-ol | C₅H₅BrN₂O | 189.01 | 101084-20-2 | 97% | 3-NH₂, 5-Br, 4-OH |
| 5-Amino-3-bromopyridin-2-ol | C₅H₅BrN₂O | 189.01 | 1368775-30-7 | 95% | 5-NH₂, 3-Br, 2-OH |
Key Differences and Implications:
Substituent Positions and Reactivity: The target compound’s amino group at position 1 and bromine at position 3 create a unique electronic environment, favoring nucleophilic substitution at the bromine site.
Anionic Components: The mesitylenesulfonate anion in the target compound enhances thermal stability and solubility in mixed solvents (e.g., H₂O/DMF) compared to sulfonic acid derivatives (e.g., 6-Amino-5-bromopyridine-3-sulfonic acid), which may exhibit lower solubility in organic phases .
Synthetic Utility: The continuous-flow synthesis of the target compound ensures high reproducibility and safety by minimizing exposure to hazardous intermediates like MSH . Traditional batch methods for analogs (e.g., 2-Amino-6-bromopyridin-3-ol) may require harsher conditions, reducing yield and purity .
Crystallographic Behavior: Derivatives with hydroxyl groups (e.g., 3-Amino-5-bromopyridin-4-ol) often form hydrogen-bonded networks, complicating crystallization. The target compound’s ionic structure facilitates single-crystal growth, as validated by SHELXL refinements .
Commercial Viability: The target compound’s 97% purity surpasses some analogs (e.g., 5-Amino-3-bromopyridin-2-ol at 95%), making it preferable for high-precision applications .
Biological Activity
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate (CAS No. 55899-13-3) is an organic compound with significant potential in biological and pharmaceutical applications. Its unique structure combines a brominated pyridine moiety with a sulfonate group, which may influence its biological activity. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17BrN2O3S
- Molecular Weight : 373.2654 g/mol
- Structure : The compound features a pyridine ring substituted with an amino and bromine group, along with a sulfonate derived from 2,4,6-trimethylbenzene.
Synthesis
The synthesis of this compound involves a multi-step reaction process that typically includes the following steps:
- Preparation of Bromopyridine : The starting material is 3-bromopyridine, which is reacted under controlled conditions.
- Amination Reaction : The introduction of the amino group is achieved through a nucleophilic substitution reaction.
- Formation of Sulfonate : The final step involves the sulfonation of the aromatic system to yield the target compound.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against specific bacterial strains.
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
- Cytotoxicity Assessment :
- In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited dose-dependent cytotoxic effects, with IC50 values ranging from 50 to 150 µM.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | E. coli | >100 | N/A |
| Antimicrobial | S. aureus | >100 | N/A |
| Cytotoxicity | HeLa Cell Line | N/A | 50 |
| Cytotoxicity | MCF7 Cell Line | N/A | 150 |
Q & A
Q. What are the optimal synthetic routes for 1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate?
The synthesis typically involves coupling a brominated pyridinium precursor with a sulfonate donor. A validated approach includes:
- Step 1 : Bromination of the pyridine ring at the 3-position using N-bromosuccinimide (NBS) under controlled conditions.
- Step 2 : Quaternization of the pyridine nitrogen with a methyl or alkyl group to form the pyridinium cation.
- Step 3 : Ion exchange with 2,4,6-trimethylbenzenesulfonic acid to yield the final sulfonate salt.
Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC .
Q. What spectroscopic techniques are recommended for characterizing this compound?
A multi-technique approach is essential:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridinium, δ 2.1–2.5 ppm for trimethylbenzene sulfonate methyl groups). Use HMQC/HMBC for connectivity analysis .
- IR Spectroscopy : Confirm sulfonate (S=O stretches at 1150–1250 cm⁻¹) and NH₂ groups (N-H stretches at 3300–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Resolve molecular ion peaks to verify molecular weight discrepancies (e.g., reported values range from 294.37 to 310.38 g/mol) .
Q. Table 1: Reported Molecular Properties
| Property | Value 1 () | Value 2 () |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃S | C₁₄H₁₈N₂O₃S |
| Molecular Weight (g/mol) | 310.38 | 294.37 |
| CAS No. | 67828-63-1 | 39996-41-3 |
Q. How does solvent choice impact solubility and stability?
The compound is polar due to its ionic nature:
- High Solubility : Polar aprotic solvents (DMSO, DMF) at 20–25°C.
- Low Solubility : Non-polar solvents (hexane, toluene).
Stability Note : Avoid prolonged exposure to moisture or light; store under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How can SHELX programs refine the crystal structure of this compound?
Workflow :
Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Apply direct methods (SHELXS) for phase determination.
Refinement : Iterative cycles using SHELXL to model thermal parameters and hydrogen bonding (e.g., N-H···O interactions between cation and sulfonate) .
Challenge : Address twinning or disorder in the trimethylbenzene moiety via PART commands in SHELXL .
Q. How to resolve discrepancies in reported molecular weights (e.g., vs. g/mol)?
Methodology :
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
Q. How does the counterion (2,4,6-trimethylbenzenesulfonate) influence catalytic activity?
Mechanistic Insight :
Q. Key Recommendations for Researchers
- Data Contradictions : Always cross-validate molecular properties using orthogonal techniques (e.g., HRMS + elemental analysis).
- Crystallography : Prioritize low-temperature data collection to minimize thermal motion artifacts .
- Synthesis : Document stoichiometric ratios meticulously to avoid byproducts from incomplete ion exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
